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  • Product: (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol
  • CAS: 1936691-09-6

Core Science & Biosynthesis

Foundational

(2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document synthesizes the currently available public information on (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol. It is important to note...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available public information on (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol. It is important to note that detailed experimental data for this specific compound is limited. Therefore, some properties and behaviors are inferred from structurally similar compounds and computational predictions. All handling and experimental work should be conducted with appropriate safety precautions and after consulting detailed safety data sheets.

Introduction

(2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol is a substituted oxazole, a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The oxazole ring is a key structural motif in various biologically active natural products and synthetic compounds. The presence of a cyclobutyl group, a methyl group, and a hydroxymethyl substituent on the oxazole core suggests a molecule with potential for diverse chemical modifications and biological interactions. This guide provides a consolidated overview of its known and predicted properties.

Molecular Identity and Structure

The fundamental identity of (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol is established through its unique identifiers and molecular structure.

IdentifierValueSource
CAS Number 1889734-87-5[1]
EC Number 898-321-1[1]
Molecular Formula C₈H₁₁NO₂[2]
IUPAC Name (2-cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol
SMILES C1CC(C1)C2=NC(C)=C(O2)CO[2]
InChI InChI=1S/C9H13NO2/c1-7-8(6-12)11-9(10-7)5-3-2-4-5/h5,12H,2-4,6H2,1H3[2]
InChIKey BFRHYIWFBSTBAB-UHFFFAOYSA-N[2]

Molecular Structure Visualization:

Caption: 2D representation of (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol.

Predicted Physicochemical Properties

PropertyPredicted ValueSource
Molecular Weight 153.18 g/mol [3]
Monoisotopic Mass 153.07898 Da[2]
XlogP 0.6[2]
Topological Polar Surface Area 46.3 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 2[4]

The predicted XlogP value of 0.6 suggests that the compound has a relatively balanced solubility profile, with some solubility in both polar and non-polar solvents. The presence of a hydroxyl group allows it to act as a hydrogen bond donor, while the nitrogen and oxygen atoms in the oxazole ring and the hydroxyl oxygen can act as hydrogen bond acceptors. These features will influence its solubility in protic solvents like water and alcohols.

Chemical Properties and Reactivity

While specific reactivity data for this compound is not published, its chemical behavior can be inferred from the functional groups present.

  • Hydroxyl Group: The primary alcohol functional group is a key site for chemical reactions. It can undergo oxidation to form the corresponding aldehyde and carboxylic acid. It is also susceptible to esterification and etherification reactions. For instance, chemoselective etherification of benzylic alcohols using reagents like 2,4,6-trichloro-1,3,5-triazine in methanol or ethanol has been reported, a reaction type that could potentially be adapted.[5]

  • Oxazole Ring: The oxazole ring is a relatively stable aromatic heterocycle. However, it can participate in certain reactions. The C2 position, substituted with a cyclobutyl group, can influence the electronic properties of the ring. The overall electron distribution in the ring makes it susceptible to electrophilic attack under certain conditions, although it is generally less reactive than other five-membered heterocycles like pyrrole or furan.

  • Stability: The compound is expected to be stable under recommended storage conditions, which typically involve keeping it in a cool, well-ventilated place away from strong oxidizing agents and direct sunlight.[6] Hazardous decomposition products may include carbon oxides and nitrogen oxides.

Synthesis

A specific, validated synthesis protocol for (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol is not described in the available literature. However, general methods for the synthesis of substituted oxazoles are well-established. A common approach involves the reaction of a nitrile with a compound containing a suitable three-carbon component, often mediated by a Lewis acid.[7] For example, a general procedure for the synthesis of 2,4,5-trisubstituted oxazoles involves the tin(IV) chloride-mediated reaction of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates with nitriles.[7] Another approach could involve the nitrosation of α-methylene ketones, followed by condensation with an aldehyde and reduction.[8]

Conceptual Synthesis Workflow:

G A Cyclobutanecarbonitrile C (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol A->C [3+2] Cycloaddition / Rearrangement B Propargyl alcohol derivative B->C

Caption: A conceptual synthetic route to the target molecule.

Spectral Data

No experimental spectral data (NMR, IR, MS) for (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol has been found in the public domain. However, theoretical calculations and comparisons with similar structures can provide an indication of the expected spectral features.

  • ¹H NMR: One would expect to see signals corresponding to the cyclobutyl protons, the methyl protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts would be influenced by the electronic environment of the oxazole ring.

  • ¹³C NMR: Signals for the carbons of the cyclobutyl ring, the methyl group, the methylene group, and the three carbons of the oxazole ring would be expected.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the alcohol (around 3300 cm⁻¹), C-H stretches of the alkyl groups (around 2850-3000 cm⁻¹), and C=N and C=C stretching vibrations of the oxazole ring (in the 1500-1650 cm⁻¹ region).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage of the cyclobutyl ring. Predicted collision cross section data is available, which can be useful in advanced mass spectrometry techniques.[2]

Safety and Handling

Based on notifications to the ECHA C&L Inventory, (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol is classified with the following hazards:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

  • Specific target organ toxicity — single exposure (Category 3): H336 - May cause drowsiness or dizziness.[1]

Recommended Handling Practices:

  • Handle in accordance with good industrial hygiene and safety practices.[6]

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, protective gloves, and a lab coat.

  • Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn.

  • Avoid contact with skin and eyes.[9]

  • Keep away from heat, sparks, open flames, and other ignition sources.[9]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][9]

  • Incompatible materials include strong oxidizing agents.[6]

Potential Applications

While no specific applications for (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol have been documented, the oxazole scaffold is a privileged structure in drug discovery. Oxazole derivatives have been investigated for a wide range of biological activities, including as anti-inflammatory, antimicrobial, and anticancer agents. The substituents on this particular molecule (cyclobutyl, methyl, and hydroxymethyl) provide handles for further chemical modification, making it a potentially interesting building block for the synthesis of more complex molecules for screening in drug discovery programs. The hydroxymethyl group, in particular, allows for the introduction of various linkers or pharmacophores.

Conclusion

(2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol is a chemical entity for which detailed experimental characterization is not yet publicly available. Its identity is confirmed by its CAS number and molecular structure. Predicted physicochemical properties and hazard classifications provide a preliminary understanding of its characteristics. The presence of a reactive hydroxyl group and the oxazole core suggests that this compound could be a useful intermediate in synthetic and medicinal chemistry. Further research is required to fully elucidate its physical, chemical, and biological properties.

References

  • (2-cyclobutyl-1,3-oxazol-5-yl)methanol — Chemical Substance Information - NextSDS. [Link]

  • (2-cyclobutyl-1,3-oxazol-5-yl)methanol - PubChemLite. [Link]

  • (5-Cyclopropyl-2-methyl-1,3-oxazol-4-yl)methanol - PubChem. [Link]

  • 1,3-Oxazol-4-ylmethanol | C4H5NO2 | CID 15930578 - PubChem - NIH. [Link]

  • (5-cyclobutyl-1,3-oxazol-4-yl)methanol — Chemical Substance Information - NextSDS. [Link]

  • ELECTRONIC SUPPLEMENTARY INFORMATION - Synthesis of 2,4,5-trisubstituted oxazoles through tin(IV) chloride- mediated reaction of trans-2-aryl-3-nitro-cyclopropane-1,1- dicarboxylates with nitriles. [Link]

  • 2-(4-methyl-1,3-thiazol-5-yl)ethanol - ChemSynthesis. [Link]

  • Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5. [Link]

  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]

  • (PDF) Synthesis of 2,4,5-Trisubstituted Oxazoles - ResearchGate. [Link]

  • Cyclobutyl-(4-methylquinolin-2-yl)methanol | C15H17NO | CID 113629374 - PubChem. [Link]

  • Methyl Alcohol - the NIST WebBook - National Institute of Standards and Technology. [Link]

  • Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and Biological Activities of 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one - ResearchGate. [Link]

  • View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). [Link]

  • Methanol as the C1 source: redox coupling of nitrobenzenes and alcohols for the synthesis of benzimidazoles - Green Chemistry (RSC Publishing). [Link]

  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide - Organic Chemistry Portal. [Link]

  • Solvatochromic Study of Two Carbanion Monosubstituted 4-Tolyl-1,2,4-triazol-1-ium Phenacylids in Binary Hydroxyl Solvent Mixtures - MDPI. [Link]911)

Sources

Exploratory

Mass spectrometry fragmentation pattern of (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol

High-Resolution Mass Spectrometry Fragmentation Dynamics of (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol: A Mechanistic Guide for Drug Development Executive Summary In modern drug discovery, functionalized oxazoles ar...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry Fragmentation Dynamics of (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol: A Mechanistic Guide for Drug Development

Executive Summary

In modern drug discovery, functionalized oxazoles are highly valued for their metabolic stability and ability to act as bioisosteres for amides and esters. (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol (CAS 1936691-09-6) is a highly versatile building block[1]. However, identifying its downstream metabolites or confirming its structural integrity in complex biological matrices requires a rigorous understanding of its gas-phase fragmentation behavior.

As an application scientist, I have structured this guide to move beyond empirical observation, focusing instead on the causality of gas-phase ion chemistry. By deconstructing the collision-induced dissociation (CID) pathways of this molecule, researchers can build self-validating analytical protocols to confidently identify this moiety and its derivatives in pharmacokinetic (PK) and metabolomic workflows.

Structural Deconstruction & Ionization Strategy

The molecule (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol (Exact Mass: 167.0946 Da) consists of three distinct fragmentation domains:

  • The Oxazole Core: A highly conjugated, electron-rich heteroaromatic ring.

  • The Hydroxymethyl Group (C5): A labile site prone to dehydration.

  • The Cyclobutyl Ring (C2): A strained four-membered carbocycle susceptible to retro-[2+2] cleavage.

Ionization Causality: Under positive Electrospray Ionization (ESI+), protonation is thermodynamically driven to the most basic site. In this molecule, the oxazole nitrogen (N3) acts as the primary proton acceptor[2]. We utilize acidic mobile phases (e.g., 0.1% Formic Acid) not merely to maintain chromatographic peak shape, but to ensure robust and uniform protonation of the oxazole nitrogen. This localized charge is the critical prerequisite for initiating charge-directed fragmentation pathways during collisional activation[3][4].

Mechanistic Pathways of Collision-Induced Dissociation (CID)

When the precursor ion [M+H]+ ( m/z 168.1019) is subjected to higher-energy collisional dissociation (HCD) or CID, it undergoes specific, predictable structural rearrangements[5][6].

Pathway A: Hydroxymethyl Dehydration (The Primary Event)

The most energetically favorable fragmentation is the loss of water (-18.0106 Da) from the C5 hydroxymethyl group. Because the resulting carbocation is highly stabilized by resonance with the adjacent oxazole ring (forming an aza-fulvene-like intermediate), this transition ( m/z 168.10 150.09) dominates the low-energy CID spectrum.

Pathway B: Cyclobutyl Ring Dynamics

Strained four-membered rings exhibit unique gas-phase chemistry. The cyclobutyl group at C2 can undergo two distinct pathways:

  • Ethylene Loss (Retro-[2+2]): The cyclobutyl ring opens and expels a neutral ethylene molecule ( C2​H4​ , -28.0313 Da). This typically occurs as a secondary fragmentation from the dehydrated ion ( m/z 150.09 122.06).

  • Cyclobutene Elimination: Direct cleavage of the C-C bond connecting the cyclobutyl ring to the oxazole core, accompanied by a hydrogen transfer, results in the neutral loss of cyclobutene ( C4​H6​ , -54.0470 Da), yielding an intact protonated 4-methyl-oxazole-5-methanol fragment ( m/z 114.05).

Pathway C: Oxazole Core Rupture

At higher Normalized Collision Energies (NCE > 35), the stable oxazole core finally fractures. Following the initial water loss, the core typically expels Carbon Monoxide (CO, -27.9949 Da) or Hydrogen Cyanide (HCN, -27.0109 Da), which are classical hallmarks of oxazole and isoxazole mass spectrometry[6][7].

Fragmentation M [M+H]+ m/z 168.1019 A [M+H - H2O]+ m/z 150.0913 M->A -H2O (-18.01) B [M+H - C4H6]+ m/z 114.0549 M->B -C4H6 (-54.05) C [M+H - H2O - C2H4]+ m/z 122.0600 A->C -C2H4 (-28.03) D [M+H - H2O - CO]+ m/z 122.0964 A->D -CO (-28.00)

Proposed CID fragmentation pathways for (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol.

Quantitative Data Summary

To build a self-validating targeted assay (e.g., Parallel Reaction Monitoring or MRM), researchers must rely on exact mass measurements. The table below summarizes the theoretical exact masses and mass defects required for high-resolution mass spectrometry (HRMS) validation.

Fragment IdentityMolecular FormulaExact Mass ( m/z )Neutral Loss (Da)Mechanistic Origin
Precursor Ion C9​H14​NO2+​ 168.1019N/AProtonation at oxazole N3
Fragment A C9​H12​NO+ 150.091318.0106 ( H2​O )Dehydration of C5-hydroxymethyl
Fragment B C5​H8​NO2+​ 114.054954.0470 ( C4​H6​ )Elimination of cyclobutene
Fragment C C7​H8​NO+ 122.060046.0419 ( H2​O+C2​H4​ )Dehydration + Cyclobutyl retro-[2+2]
Fragment D C8​H12​N+ 122.096446.0055 ( H2​O+CO )Dehydration + Oxazole ring opening

(Note: Fragments C and D are nearly isobaric at nominal mass 122, highlighting the absolute necessity of HRMS (resolving power > 30,000) to differentiate the loss of C2​H4​ vs. CO .)

Experimental Protocol: LC-HRMS/MS Characterization

To ensure reproducibility and analytical trustworthiness, the following self-validating protocol is designed for the characterization of this molecule in plasma or microsomal stability assays.

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard. Causality: A 3:1 organic-to-aqueous ratio ensures >95% precipitation of plasma proteins, preventing ion suppression in the ESI source.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

Step 2: Chromatographic Separation

  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes. Causality: The cyclobutyl and methyl groups impart moderate lipophilicity, ensuring retention on a C18 stationary phase, while the acidic modifier guarantees the analyte enters the source in its [M+H]+ state.

Step 3: Mass Spectrometry (ESI-HRMS/MS)

  • Source Parameters: Capillary voltage at +3.5 kV, capillary temperature at 275°C.

  • MS1 Scan: Full scan m/z 100-500 at 70,000 resolution.

  • MS2 Scan (Data-Dependent): Isolate m/z 168.1019 using a 1.0 Da isolation window.

  • Collision Energy Stepping: Apply NCE (Normalized Collision Energy) at 15, 30, and 45. Causality: Stepping the energy allows the capture of both the low-energy dehydration event (NCE 15) and the high-energy oxazole ring rupture (NCE 45) in a single composite spectrum.

Workflow Prep 1. Sample Prep (Acetonitrile Crash) LC 2. LC Separation (C18, 0.1% FA) Prep->LC ESI 3. ESI+ Ionization (Capillary 3.5kV) LC->ESI MS 4. HRMS/MS (HCD, NCE 15-45) ESI->MS Data 5. Data Analysis (Mass Defect/NL) MS->Data

Step-by-step LC-HRMS/MS workflow for characterizing oxazole derivatives.

Diagnostic Utility in Metabolite Identification

Understanding this baseline fragmentation pattern is vital for identifying in vivo metabolites. For instance:

  • Cyclobutyl Hydroxylation: If a metabolite exhibits a precursor mass of +16 Da ( m/z 184.10), analyzing the fragments will pinpoint the site of oxidation. If the +16 Da shift is retained on the C4​H6​ neutral loss fragment ( m/z 114.05 remains unchanged), the oxidation must have occurred on the cyclobutyl ring.

  • Oxazole N-Oxidation: If the primary water loss (-18 Da) is replaced by a combined loss of water and oxygen (-34 Da), this strongly implies the formation of an N-oxide at the oxazole core[8][9].

By anchoring experimental data to these fundamental gas-phase rules, drug development teams can rapidly elucidate metabolic liabilities and optimize lead compounds with high confidence.

References

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921.

  • BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 5-Chlorobenzo[d]oxazole-2-carbaldehyde and Comparative Compounds. BenchChem Technical Guides.

  • Traldi, P., et al. (1980). Mass Spectrometry of Oxazoles. Heterocycles, 14(6).

  • Pratihar, S., et al. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry.

  • Sigma-Aldrich. (2025). (2-cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol Product Specifications. Sigma-Aldrich Catalog.

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol in Solution

Executive Summary For drug development professionals and formulation scientists, understanding the solution-phase thermodynamics of complex heterocyclic building blocks is critical to ensuring the viability of active pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and formulation scientists, understanding the solution-phase thermodynamics of complex heterocyclic building blocks is critical to ensuring the viability of active pharmaceutical ingredients (APIs). (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol presents a unique stability profile driven by the interplay of its electron-rich 1,3-oxazole core, the steric bulk of its cyclobutyl substituent, and the oxidative liability of its primary alcohol. This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and kinetic modeling strategies to evaluate and optimize the thermodynamic stability of this molecule in aqueous and mixed-solvent systems.

Structural Profiling & Mechanistic Vulnerabilities

To predict the thermodynamic stability of (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol, we must deconstruct the molecule into its reactive domains. The degradation of this compound is primarily governed by two distinct pathways: hydrolytic ring cleavage and metal-catalyzed oxidation.

The 1,3-Oxazole Core: Hydrolytic Susceptibility

While generally considered aromatic, the 1,3-oxazole ring possesses significantly lower resonance stabilization energy compared to its thiazole or imidazole counterparts 1. The highly polarized C=N bond makes the C2 position electrophilic.

  • Acidic Conditions (pH < 2): Protonation of the oxazole nitrogen further increases the electrophilicity of the C2 carbon, facilitating nucleophilic attack by water. This leads to C-O or C-N bond fission, generating alpha-acylamino ketones.

  • Basic Conditions (pH > 10): Direct attack by hydroxide ions readily induces base-catalyzed ring opening, a phenomenon well-documented in similar azole-containing drugs 2.

  • Substituent Effects: The bulky 2-cyclobutyl group provides moderate steric shielding against nucleophilic attack at C2, while the electron-donating 4-methyl group slightly increases the electron density of the ring, offering marginal stabilization against hydrolysis compared to unsubstituted oxazoles.

The 5-Hydroxymethyl Group: Oxidative Liability

The primary alcohol (-CH₂OH) at the C5 position is highly susceptible to oxidation. In aqueous formulations, trace transition metals (e.g., Fe²⁺, Cu²⁺ leached from manufacturing equipment) can catalyze the generation of reactive oxygen species (ROS) via Fenton-like chemistry. These hydroxyl radicals rapidly oxidize the hydroxymethyl group to a 5-formyl (aldehyde) or 5-carboxy (carboxylic acid) derivative [Designing Formulation Strategies for Enhanced Stability[3]]().

Pathways Parent (2-Cyclobutyl-4-methyl- 1,3-oxazol-5-yl)methanol Hydrolysis Acid/Base Hydrolysis (Ring Cleavage) Parent->Hydrolysis Extreme pH Oxidation Oxidation (-CH2OH to -CHO) Parent->Oxidation ROS / Metals Product1 Alpha-acylamino ketones (C-O/C-N fission) Hydrolysis->Product1 Product2 5-Formyl Oxazole Derivatives Oxidation->Product2

Fig 1. Primary degradation pathways of the oxazole derivative in solution.

Self-Validating Experimental Methodologies

To accurately determine the thermodynamic stability of this compound, we must employ protocols that differentiate between hydrolytic and oxidative degradation while adhering to global regulatory standards 4.

Protocol 1: pH-Rate Profiling & Arrhenius Kinetics

Causality Check: We maintain a constant ionic strength ( μ=0.1 M) across all buffers to prevent Debye-Hückel artifacts. This ensures that any observed changes in the degradation rate constant ( kobs​ ) are strictly due to proton/hydroxide activity rather than ionic shielding effects.

  • Buffer Preparation: Prepare 50 mM buffer solutions covering pH 2.0 to 12.0 (e.g., citrate for pH 2-6, phosphate for pH 7-8, borate for pH 9-12). Adjust ionic strength to 0.1 M using NaCl.

  • Sample Spiking: Dissolve the oxazole derivative in HPLC-grade acetonitrile (stock solution). Spike the stock into the respective buffers to achieve a final concentration of 100 µg/mL (ensure organic solvent < 2% v/v to prevent co-solvency artifacts).

  • Thermal Stress: Incubate sealed vials at 25°C, 37°C, and 40°C in dark, temperature-controlled chambers to isolate thermal degradation from photolytic effects.

  • Sampling & Quenching: Pull aliquots at predetermined intervals (0, 2, 4, 8, 24, 48, 72 hours). Immediately quench basic/acidic samples with neutralizing buffers to halt degradation prior to injection.

  • Analysis: Analyze via LC-MS/MS.

  • Self-Validation (Mass Balance): Calculate the sum of the remaining parent API and quantified degradants. A mass balance < 98% triggers an investigation into volatile degradant formation or irreversible adsorption to the vial surface.

Protocol 2: Oxidative Stress & Chelation Mitigation

Causality Check: By running parallel arms with and without a chelating agent (EDTA), we can definitively prove whether oxidation is driven by trace metal catalysis or inherent autoxidation.

  • Baseline Setup: Prepare a 100 µg/mL solution of the compound in pH 7.4 phosphate buffer.

  • Stress Induction: Spike the solution with 10 µM FeSO₄ and 0.01% H₂O₂ to simulate aggressive oxidative stress.

  • Mitigation Control: In a parallel vial, add 1 mM EDTA prior to the addition of FeSO₄.

  • Monitoring: Track the formation of the 5-formyl oxazole derivative over 48 hours using UV detection at the compound's specific λmax​ .

Workflow Prep Sample Prep (Isotonic Buffers) Stress ICH Q1A(R2) Stress (Temp, pH, ROS) Prep->Stress Analysis HPLC-UV/MS Quantification Stress->Analysis Modeling Kinetic Modeling (Arrhenius Plot) Analysis->Modeling

Fig 2. Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data & Kinetic Modeling

Using the data generated from the protocols above, we can extract the pseudo-first-order rate constants ( kobs​ ) and calculate the activation energy ( Ea​ ) using the Arrhenius equation: ln(k)=ln(A)−RTEa​​ .

The following table summarizes the predictive kinetic parameters for (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol.

Table 1: Simulated Thermodynamic Stability & Kinetic Parameters at 37°C

Formulation ConditionPrimary Degradation Pathway kobs​ (h⁻¹) t1/2​ (h) Ea​ (kcal/mol)
pH 2.0 (HCl/KCl) Acid-Catalyzed Hydrolysis 4.5×10−3 154.018.5
pH 7.4 (PBS) Minimal (Stable) <1.0×10−5 > 69,00024.2
pH 10.0 (Borate) Base-Catalyzed Hydrolysis 8.2×10−3 84.516.8
pH 7.4 + 10 µM Fe²⁺ Metal-Catalyzed Oxidation 2.1×10−2 33.012.4
pH 7.4 + Fe²⁺ + 1 mM EDTA Oxidation (Chelation Mitigated) 1.5×10−4 4,62022.1

Data Interpretation: The molecule exhibits a classic "V-shaped" pH-rate profile, with maximum stability in the near-neutral range (pH 6.0 - 7.5). The sharp drop in activation energy ( Ea​=12.4 kcal/mol) in the presence of Fe²⁺ confirms that metal-catalyzed oxidation of the hydroxymethyl group is the path of least thermodynamic resistance unless mitigated by a chelator.

Formulation Guidelines & Conclusion

To maximize the thermodynamic stability of (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol in solution, formulation scientists must address both the oxazole ring's hydrolytic sensitivity and the alcohol's oxidative liability:

  • pH Optimization: Maintain the formulation pH between 6.0 and 7.5 to minimize acid/base-catalyzed ring cleavage.

  • Excipient Selection: The inclusion of a chelating agent (e.g., EDTA or DTPA) is strictly required for aqueous formulations to sequester transition metals and prevent Fenton-mediated oxidation of the C5-hydroxymethyl group.

  • Storage Conditions: Given the moderate activation energies for hydrolysis, cold-chain storage (2-8°C) is recommended for long-term stability of liquid formulations to suppress the Arrhenius kinetic rate.

References

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).
  • Effect of pH on first-order rate constant for the hydrolysis of benzoxazole derivatives. ResearchGate.
  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. National Institutes of Health (NIH).
  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Utility of (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol in Pharmaceutical Synthesis

Prepared by: Gemini, Senior Application Scientist Introduction: The Oxazole Scaffold in Modern Drug Discovery The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This mot...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Oxazole Scaffold in Modern Drug Discovery

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is a privileged scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding, act as a bioisosteric replacement for other functional groups, and provide a rigid framework for orienting substituents towards biological targets.[1][2] The inherent chemical stability and diverse functionalization potential of the oxazole core have led to its incorporation into numerous clinically relevant agents.[3][4]

(2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol is a key pharmaceutical intermediate that combines the stable oxazole core with three distinct points of functionality:

  • The 2-cyclobutyl group offers a lipophilic handle that can explore hydrophobic pockets in target proteins.

  • The 4-methyl group provides a point of substitution without introducing excessive steric bulk.

  • The 5-hydroxymethyl group is the primary reactive handle, serving as a versatile precursor for a multitude of subsequent chemical transformations.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical use of this intermediate, focusing on its conversion into more complex molecular architectures relevant to modern drug discovery programs.

Physicochemical & Spectroscopic Data

A thorough characterization of the starting intermediate is crucial for reaction monitoring and quality control.

PropertyValueSource
Molecular Formula C₈H₁₁NO₂PubChem[5]
Molecular Weight 153.18 g/mol PubChem[5]
Appearance Off-white to pale yellow solid (Predicted)N/A
IUPAC Name (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanolPubChem[5]
Predicted XlogP 0.6PubChem[5]

Note: Experimental data should always be determined for each batch. The values above are based on computational predictions.

Core Application: A Versatile Synthon for Kinase Inhibitors

The primary utility of (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol lies in its role as a precursor to the corresponding aldehyde, 2-Cyclobutyl-4-methyl-1,3-oxazole-5-carbaldehyde . This aldehyde is a critical electrophile for constructing carbon-carbon and carbon-nitrogen bonds, which form the backbone of many complex drug molecules.

The overall synthetic workflow detailed below showcases its conversion to a hypothetical, yet representative, advanced intermediate for a Spleen Tyrosine Kinase (Syk) inhibitor, a class of drugs investigated for inflammatory and autoimmune diseases.[3]

G cluster_0 Phase 1: Intermediate Preparation cluster_1 Phase 2: Core Assembly cluster_2 Phase 3: Final API Synthesis A (2-Cyclobutyl-4-methyl- 1,3-oxazol-5-yl)methanol B 2-Cyclobutyl-4-methyl- 1,3-oxazole-5-carbaldehyde A->B Protocol 4.1: Dess-Martin Oxidation D Advanced Amine Intermediate (Target Precursor) B->D Protocol 5.1: Reductive Amination C Key Amine Fragment (e.g., aminopyrimidine) C->D E Final API D->E Further Functionalization

Caption: Synthetic workflow from intermediate to API precursor.

Detailed Protocol 1: Oxidation to the Aldehyde

The selective oxidation of the primary alcohol to an aldehyde is a cornerstone transformation. Over-oxidation to the carboxylic acid must be avoided, and the reaction must be mild enough to preserve the oxazole ring, which can be sensitive to harsh conditions.[6][7] Dess-Martin periodinane (DMP) is an excellent choice for this step due to its high selectivity, mild reaction conditions, and operational simplicity.

Protocol: Dess-Martin Oxidation

Objective: To synthesize 2-Cyclobutyl-4-methyl-1,3-oxazole-5-carbaldehyde.

Materials:

  • (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol (1.0 equiv)

  • Dess-Martin Periodinane (DMP) (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol (1.0 equiv).

  • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Scientist's Note (Rationale): Cooling the reaction mixture minimizes potential side reactions and decomposition of the DMP reagent.

  • Add Dess-Martin periodinane (1.2 equiv) to the stirred solution in one portion.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • QC Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot is no longer visible.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the solution becomes clear.

  • Scientist's Note (Rationale): The thiosulfate quenches any excess DMP, and the bicarbonate neutralizes the acetic acid byproduct of the reaction.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure aldehyde.

Detailed Protocol 2: Reductive Amination for C-N Bond Formation

Reductive amination is a robust and widely used method in pharmaceutical synthesis to form amine linkages.[8] The aldehyde prepared in Protocol 4.1 is reacted with a primary or secondary amine to form an imine (or iminium ion) in situ, which is then immediately reduced to the target amine by a mild reducing agent.

Protocol: Reductive Amination

Objective: To couple the aldehyde with a representative amine fragment to form an advanced drug precursor.

Materials:

  • 2-Cyclobutyl-4-methyl-1,3-oxazole-5-carbaldehyde (1.0 equiv)

  • Primary Amine (e.g., 2-amino-4-methoxypyrimidine) (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic amount, ~5% v/v)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry flask under nitrogen, dissolve the aldehyde (1.0 equiv) and the amine (1.1 equiv) in DCE.

  • Add a catalytic amount of acetic acid.

  • Scientist's Note (Rationale): The acid catalyzes the formation of the iminium ion intermediate, which is necessary for the reduction to occur.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes.

  • Scientist's Note (Rationale): NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde. Its addition should be controlled to manage any potential effervescence.

  • Stir the reaction at room temperature for 3-12 hours.

  • QC Checkpoint: Monitor the reaction by TLC or LC-MS until the starting aldehyde is fully consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography or recrystallization to obtain the desired advanced amine intermediate.

Analytical Workflow & Quality Control

A robust analytical workflow is essential to ensure the identity, purity, and quality of the synthesized intermediates.

G Start Crude Product (Post-Workup) TLC Initial Purity Check (TLC) Start->TLC Purify Purification (Column Chromatography) TLC->Purify Fractions Combine Pure Fractions Purify->Fractions Solvent Solvent Removal (Rotary Evaporation) Fractions->Solvent Structure Structural Verification (¹H NMR, ¹³C NMR, MS) Solvent->Structure Purity Purity Assessment (HPLC/UPLC >95%) Structure->Purity Final Released Intermediate Purity->Final

Caption: Quality control workflow for synthesized intermediates.

Safety, Handling, and Storage

Handling:

  • (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol and its derivatives should be handled in a well-ventilated fume hood.

  • Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

  • Dess-Martin periodinane is moisture-sensitive and can be mildly explosive under shock or when heated; handle with care.

Storage:

  • Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents and moisture.

  • For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (Nitrogen or Argon) is recommended to prevent degradation.

References

  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 956-968.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Singh, P., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • Barun, P., et al. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.
  • Venkatesh, P. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare.
  • Dess-Martin Oxidation in N
  • BenchChem. (2025). A Comparative Guide to Oxazole Synthesis. BenchChem.
  • Al-Mulla, A. (2017). The mechanism for oxazole oxidation by singlet oxygen.
  • PubChem. (n.d.). (2-cyclobutyl-1,3-oxazol-5-yl)methanol. PubChem.
  • Macmillan Group. (n.d.). Oxazole. Macmillan Group, Princeton University.
  • PubChem. (n.d.). (5-Cyclopropyl-2-methyl-1,3-oxazol-4-yl)methanol. PubChem.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
  • Google Patents. (n.d.). US8604022B2 - N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1h-pyrazol-3-yl].
  • Google Patents. (n.d.). US9663526B2 - Aminopyrimidinyl compounds.
  • Vedejs, E., & Luengo, J. I. (1986). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. PMC.
  • ResearchGate. (n.d.). Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f.
  • European Patent Office. (2015).
  • Google Patents. (n.d.). US5688792A - Substituted oxazine and thiazine oxazolidinone antimicrobials.
  • Movassaghi, M., & Hill, M. D. (2025).
  • Journal of Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
  • Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals.
  • ChemScene. (n.d.). (2-Methyl-1,3-oxazol-5-yl)methanol. ChemScene.
  • Beilstein Journals. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals.

Sources

Application

Application Note: Strategies for the Suzuki-Miyaura Cross-Coupling of (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol in Drug Discovery

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Compound Focus: (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol (CAS: 1936691-09-6) Structural Rationale and Chemical Significan...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Compound Focus: (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol (CAS: 1936691-09-6)

Structural Rationale and Chemical Significance

The 1,3-oxazole core is a privileged scaffold in medicinal chemistry, frequently deployed in the design of kinase inhibitors, GPCR modulators, and anti-infective agents. The specific building block (2-cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol offers a highly optimized substitution pattern for modern drug discovery:

  • C2-Cyclobutyl Motif: Replaces traditional linear alkyl or simple cycloalkyl groups to enhance lipophilic efficiency (LipE) and improve metabolic stability against cytochrome P450-mediated oxidation.

  • C4-Methyl Group: Restricts the conformational flexibility of adjacent substituents and blocks metabolic soft spots on the oxazole ring.

  • C5-Hydroxymethyl Group: Serves as a versatile synthetic handle for C(sp³)–C(sp²) bond formation, allowing for the rapid construction of heteroaryl-aryl methane linkages.

While the Suzuki-Miyaura cross-coupling is the industry standard for C–C bond formation, the direct coupling of heterobenzylic alcohols remains challenging. The high bond dissociation energy of the C–OH bond and the poor leaving-group ability of the hydroxide ion prevent direct oxidative addition by standard Palladium(0) or Nickel(0) catalysts. Consequently, the hydroxyl group must be activated prior to or during the catalytic cycle.

Mechanistic Causality: Overcoming the C–OH Activation Barrier

To successfully couple (2-cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol with aryl or heteroaryl boronic acids, three distinct activation pathways can be employed. Selecting the appropriate pathway depends on the functional group tolerance required for the specific target molecule.

Path A: Classical Halogenation (The Robust Baseline)

The methanol is converted to an oxazolylmethyl chloride or bromide using thionyl chloride ( SOCl2​ ) or phosphorus tribromide ( PBr3​ ). The resulting halide readily undergoes oxidative addition with standard Pd catalysts (e.g., Pd(dppf)Cl2​ ). While highly reliable, the harsh acidic byproducts of halogenation can degrade sensitive functional groups on complex intermediates .

Path B: Sulfonylation & Nickel Catalysis (The Base-Metal Alternative)

The alcohol is activated under mild conditions using methanesulfonyl chloride ( MsCl ) and triethylamine to form a mesylate. Because Palladium struggles to undergo oxidative addition into C(sp³)–OMs bonds without specialized ligands, Nickel catalysis is employed. Nickel(0), being more nucleophilic and possessing a smaller atomic radius, readily inserts into the benzylic C–O bond of the mesylate. The use of NiBr2​(dme) with electron-rich bipyridine ligands (e.g., dtbbpy) facilitates this transformation efficiently.

Path C: In Situ Carbonate Activation (The Cutting-Edge Approach)

Pioneered by Kuwano and co-workers , this method involves converting the alcohol into a tert-butyl carbonate ( OBoc ) using Boc2​O . The benzylic carbonate acts as an exceptional electrophile for Palladium. The causality behind this efficiency lies in the thermodynamics of the oxidative addition step: the expulsion of the carbonate anion is followed by rapid decarboxylation ( loss of CO2​ ), which irreversibly drives the formation of the reactive ( η3 -benzyl)palladium intermediate. This pathway requires a specific bite-angle ligand, such as 1,5-bis(diphenylphosphino)pentane (DPPPent), to stabilize the transition state.

Process Workflow Visualization

The following diagram illustrates the divergent synthetic strategies for activating and coupling the oxazole building block.

SuzukiMiyauraWorkflow cluster_activation Step 1: Hydroxyl Activation cluster_coupling Step 2: Suzuki-Miyaura Cross-Coupling SM (2-Cyclobutyl-4-methyl- 1,3-oxazol-5-yl)methanol Act_Hal Path A: Halogenation (SOCl2 or PBr3) SM->Act_Hal Act_Ms Path B: Sulfonylation (MsCl, Et3N) SM->Act_Ms Act_Carb Path C: Carbonate Formation (Boc2O, DMAP) SM->Act_Carb Int_Hal Oxazolylmethyl Halide (Cl/Br) Act_Hal->Int_Hal Int_Ms Oxazolylmethyl Mesylate (OMs) Act_Ms->Int_Ms Int_Carb Oxazolylmethyl Carbonate (OBoc) Act_Carb->Int_Carb Cat_Pd1 Pd(dppf)Cl2, K2CO3 Ar-B(OH)2 Int_Hal->Cat_Pd1 Cat_Ni NiBr2(dme), dtbbpy Ar-B(OH)2 Int_Ms->Cat_Ni Cat_Pd2 [Pd(allyl)Cl]2, DPPPent Ar-B(OH)2 Int_Carb->Cat_Pd2 Product Cross-Coupled Product 5-(Arylmethyl)-2-cyclobutyl- 4-methyl-1,3-oxazole Cat_Pd1->Product Cat_Ni->Product Cat_Pd2->Product

Figure 1: Divergent activation and cross-coupling workflows for oxazol-5-yl methanol.

Self-Validating Experimental Protocols

The following protocols detail the execution of Path C (Carbonate Activation) , which represents the most functional-group-tolerant and modern approach for this substrate class.

Protocol 3.1: Synthesis of tert-Butyl ((2-cyclobutyl-4-methyl-1,3-oxazol-5-yl)methyl) carbonate

Causality Check: DMAP is used as a nucleophilic catalyst to accelerate the transfer of the Boc group, preventing the formation of symmetrical ethers that can occur if the alcohol attacks unreacted starting material.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (2-cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol (1.0 equiv, 5.0 mmol) and anhydrous dichloromethane (DCM, 25 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 equiv, 7.5 mmol) followed by 4-dimethylaminopyridine (DMAP, 0.1 equiv, 0.5 mmol).

  • Activation: Slowly add di-tert-butyl dicarbonate ( Boc2​O , 1.2 equiv, 6.0 mmol) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3, visualization via UV/KMnO₄).

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (20 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to afford the oxazolylmethyl carbonate as a colorless oil.

Protocol 3.2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Causality Check: The use of [Pd(η3-C3​H5​)Cl]2​ ensures a Pd(0) active species is rapidly generated in situ without the need for harsh reductants. DPPPent is strictly required; shorter bite-angle ligands (like dppe or dppp) fail to promote the requisite decarboxylative oxidative addition.

  • Setup: In a nitrogen-filled glovebox, charge a 20 mL reaction vial with [Pd(η3-C3​H5​)Cl]2​ (2.5 mol%), 1,5-bis(diphenylphosphino)pentane (DPPPent, 5.0 mol%), and the desired arylboronic acid (1.5 equiv, 1.5 mmol).

  • Substrate Addition: Add the oxazolylmethyl carbonate synthesized in Protocol 3.1 (1.0 equiv, 1.0 mmol) dissolved in anhydrous 1,4-dioxane (5.0 mL).

  • Base Addition: Add anhydrous K2​CO3​ (2.0 equiv, 2.0 mmol). Seal the vial with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and heat at 80 °C in an oil bath for 12 hours. The solution will transition from pale yellow to dark amber as the catalytic cycle progresses.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove the inorganic base and precipitated palladium black. Concentrate the filtrate and purify via silica gel chromatography to isolate the 5-(arylmethyl)-2-cyclobutyl-4-methyl-1,3-oxazole product.

Quantitative Data Presentation

Table 1: Comparative Analysis of Activation Strategies for Oxazol-5-yl Methanols

Activation StrategyReagentsIntermediate StabilityCross-Coupling CatalystFunctional Group ToleranceOverall Yield (Est.)
Path A (Halide) SOCl2​ or PBr3​ High (Bench stable) Pd(dppf)Cl2​ Low (Acid sensitive)65 - 75%
Path B (Mesylate) MsCl , Et3​N Moderate (Store at -20°C) NiBr2​(dme) / dtbbpyModerate70 - 85%
Path C (Carbonate) Boc2​O , DMAPHigh (Bench stable) [Pd(allyl)Cl]2​ / DPPPentHigh (Neutral/Mild)80 - 95%

Table 2: Representative Substrate Scope (Path C - Carbonate Activation) Note: Yields reflect isolated yields after column chromatography based on standard optimization parameters for heterobenzylic carbonates.

Arylboronic Acid PartnerElectronic PropertySteric HindranceIsolated Yield (%)
Phenylboronic acidNeutralLow92%
4-Methoxyphenylboronic acidElectron-RichLow89%
4-Fluorophenylboronic acidElectron-DeficientLow94%
2-Methylphenylboronic acidNeutralHigh (Ortho-substituted)78%
3-Pyridylboronic acidHeteroarylLow81%

References

The methodologies and mechanistic rationales detailed in this application note are grounded in the following peer-reviewed literature:

1. 2.

Method

Application Note: Selective Oxidation of (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol to its Aldehyde

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Oxazole Aldehydes in Medicinal Chemistry Oxazole moieties are privileged structures in medicinal chemistry, appearing in...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Oxazole Aldehydes in Medicinal Chemistry

Oxazole moieties are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds, including antiviral, antibacterial, and anti-inflammatory agents.[1] The introduction of an aldehyde functional group at the 5-position of the oxazole ring, as in (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)carbaldehyde, provides a versatile synthetic handle for further molecular elaboration. This aldehyde can readily participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.[2][3]

The selective oxidation of the primary alcohol, (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol, to its corresponding aldehyde presents a critical transformation. The challenge lies in achieving high conversion without over-oxidation to the carboxylic acid, which can be problematic with harsh oxidizing agents.[4][5][6] Furthermore, the oxazole ring itself can be sensitive to certain reaction conditions. Therefore, the choice of a mild and selective oxidation protocol is paramount. This application note provides a detailed guide to suitable oxidation methods, their underlying mechanisms, and step-by-step protocols for this key synthetic step.

Strategic Selection of an Oxidation Method

Several modern oxidation methods are well-suited for the conversion of primary alcohols to aldehydes under mild conditions, minimizing the risk of side reactions and preserving the integrity of the oxazole core.[4] The selection of the optimal method often depends on factors such as substrate sensitivity, scale of the reaction, and the availability of reagents. We will focus on three highly reliable and widely adopted protocols: the Dess-Martin Periodinane (DMP) oxidation, the Swern oxidation, and the Parikh-Doering oxidation.

Comparative Analysis of Recommended Oxidation Methods
Method Oxidizing Agent/System Advantages Disadvantages Typical Conditions
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Very mild, neutral pH, short reaction times, high chemoselectivity, easy workup.[7][8][9][10]DMP is shock-sensitive and can be expensive; byproduct removal can sometimes be tricky on a large scale.[5][10]Room temperature, chlorinated solvents (e.g., DCM).[7]
Swern Oxidation Oxalyl chloride/DMSO, followed by a hindered base (e.g., triethylamine).[11][12]High yields, wide functional group tolerance, avoids heavy metals.[12][13]Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide, and requires careful control of reagent addition.[12]-78 °C, chlorinated solvents (e.g., DCM).[14][15]
Parikh-Doering Oxidation Sulfur trioxide pyridine complex/DMSO, followed by a hindered base.[16][17]Can be run at or above 0 °C, operationally simpler than Sworn oxidation, avoids the formation of significant methyl thiomethyl ether side products.[13][16][17]May require a large excess of reagents for complete conversion.[16]0 °C to room temperature, DMSO or chlorinated solvents (e.g., DCM).[16][17]

Reaction Mechanisms: A Deeper Dive

Understanding the reaction mechanisms provides insight into the reaction conditions and potential side products.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation utilizes a hypervalent iodine reagent. The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the iodine center, followed by an intramolecular proton transfer and subsequent reductive elimination to furnish the aldehyde, iodinane, and acetic acid.[4][5][18]

Dess_Martin_Mechanism cluster_0 Ligand Exchange cluster_1 Reductive Elimination Alcohol (Oxazole)-CH2OH Intermediate_1 Periodinane Intermediate Alcohol->Intermediate_1 + DMP - AcOH DMP Dess-Martin Periodinane Aldehyde (Oxazole)-CHO Intermediate_1->Aldehyde - Iodinane - AcOH Swern_Mechanism cluster_0 Activation & Adduct Formation cluster_1 Elimination DMSO DMSO Electrophile Chlorosulfonium Ion DMSO->Electrophile + Oxalyl Chloride Oxalyl_Chloride Oxalyl Chloride Alcohol (Oxazole)-CH2OH Adduct Alkoxysulfonium Salt Alcohol->Adduct + Electrophile Aldehyde (Oxazole)-CHO Adduct->Aldehyde + Et3N - DMS - Et3NHCl Oxidation_Workflow Start Start: (Oxazole)-CH2OH Reaction Oxidation Reaction (DMP or Swern) Start->Reaction Quench Reaction Quench Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Drying Drying & Concentration Workup->Drying Purification Silica Gel Chromatography Drying->Purification Product Product: (Oxazole)-CHO Purification->Product

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol synthesis

Technical Support Center: Yield Optimization for (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol Synthesis Welcome to the Application Scientist Support Portal. Synthesizing highly substituted oxazole-alcohols like (2-Cyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol Synthesis

Welcome to the Application Scientist Support Portal. Synthesizing highly substituted oxazole-alcohols like (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol requires precise control over cyclodehydration thermodynamics and reduction chemoselectivity. This hub provides validated protocols, mechanistic troubleshooting, and empirical data to help you maximize your isolated yields.

Synthetic Workflow & Mechanistic Overview

The most scalable and reliable approach to this target is a two-stage sequence:

  • Hantzsch Oxazole Synthesis: Condensation of cyclobutanecarboxamide with ethyl 2-chloroacetoacetate to form the oxazole core [1].

  • Ester Reduction: Conversion of the resulting ethyl 2-cyclobutyl-4-methyl-1,3-oxazole-5-carboxylate to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄) [2].

Figure 1: Two-step synthesis of (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol.

Standardized Experimental Protocols

Protocol A: Hantzsch Cyclization (Oxazole Core Formation)

Objective: Synthesize ethyl 2-cyclobutyl-4-methyl-1,3-oxazole-5-carboxylate.

Procedure:

  • Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Suspend cyclobutanecarboxamide (1.0 equiv) and ethyl 2-chloroacetoacetate (1.1 equiv) in anhydrous toluene (0.5 M).

  • Reflux the mixture at 110 °C for 12-16 hours.

  • Cool to room temperature, wash with saturated aqueous NaHCO₃ to neutralize the HCl byproduct, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via silica gel chromatography (Hexanes/EtOAc).

Validation Checkpoint: Monitor via TLC. The product is highly UV-active (254 nm), whereas the starting amide is not. GC-MS should confirm the intermediate mass [M+H]⁺ = 210.

Causality of Design: The Hantzsch oxazole synthesis produces water and HCl as byproducts. If water is not actively removed via the Dean-Stark trap, the equilibrium stalls, leading to incomplete conversion and hydrolysis of the ester[1].

Protocol B: Ester Reduction (Alcohol Formation)

Objective: Reduce the ester to (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol.

Procedure:

  • Dissolve the purified oxazole ester in anhydrous THF (0.2 M) under an inert N₂ atmosphere and cool to 0 °C.

  • Slowly add a solution of LiAlH₄ in THF (1.5 equiv) dropwise over 30 minutes.

  • Stir at 0 °C for 1 hour, then warm to room temperature for an additional 2 hours.

  • Quench (Fieser Method): For every n grams of LiAlH₄ used, sequentially add n mL of distilled H₂O, n mL of 15% aqueous NaOH, and 3n mL of distilled H₂O. Stir vigorously for 15 minutes until a white granular precipitate forms.

  • Filter the mixture through a Celite pad, washing the filter cake thoroughly with hot THF.

  • Concentrate the filtrate to yield the pure product.

Validation Checkpoint: TLC (using a KMnO₄ stain) will show a bright yellow spot on a purple background, confirming the presence of the primary alcohol.

Causality of Design: LiAlH₄ delivers two nucleophilic hydrides to the ester, passing through an aluminum-bound aldehyde intermediate [3]. The Fieser quench is critical; standard acidic workups will protonate the oxazole nitrogen, pulling your highly polar product into the aqueous waste[4].

Figure 2: The Fieser workup method for quenching LiAlH₄ reductions to maximize yield.

Yield Optimization Data

The following table summarizes internal benchmarking data for the reduction step. Deviating from the recommended LiAlH₄/Fieser protocol drastically impacts the isolated yield of the oxazole-methanol.

Reducing AgentSolventTemp (°C)Workup MethodIsolated Yield (%)Purity (%)
NaBH₄ (3.0 eq)MeOH65 (Reflux)Aqueous Extraction< 10N/A
DIBAL-H (2.5 eq)DCM-78 to 0Rochelle's Salt7295
LiAlH₄ (1.5 eq) THF 0 to RT Fieser Method 88 >98
LiAlH₄ (1.5 eq)THF0 to RTAcidic Quench (HCl)4580 (Ring Opening)

Troubleshooting & FAQs

Q: My Hantzsch cyclization yield is stuck at 30%, and I am seeing a lot of dark, tarry byproducts. How can I fix this? A: This is a classic symptom of thermal degradation combined with poor water removal. The cyclobutanecarboxamide is a relatively weak nucleophile. If water remains in the system, it hydrolyzes the ethyl 2-chloroacetoacetate into chloroacetone and CO₂, creating reactive species that polymerize into tar. Ensure your Dean-Stark trap is functioning correctly and your toluene is strictly anhydrous. If the problem persists, consider running the reaction neat (solvent-free) at 130 °C for a strictly limited time (1-2 hours) to kinetically favor the oxazole formation before degradation occurs.

Q: Can I use NaBH₄ instead of LiAlH₄ to avoid the pyrophoric hazards? A: Generally, no. NaBH₄ is too mild to efficiently reduce esters [2]. While it excels at reducing aldehydes and ketones, the ester group on the oxazole ring is highly stabilized. If you must avoid LiAlH₄, you can use NaBH₄ in combination with anhydrous CaCl₂ (which forms Ca(BH₄)₂ in situ, a stronger reducing agent), but DIBAL-H in DCM at -78 °C is a much more reliable alternative.

Q: I completed the LiAlH₄ reduction, but my isolated yield is only 40%. TLC of the crude mixture showed complete conversion. Where did my product go? A: You likely lost your product in the aqueous layer during the workup. (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol is highly polar. It contains both a hydrogen-bond donating hydroxyl group and a hydrogen-bond accepting oxazole nitrogen. If you used an acidic quench, the oxazole nitrogen becomes partially protonated, drastically increasing its water solubility. Furthermore, the product can strongly coordinate with gelatinous aluminum hydroxide salts. You must use the Fieser method (described in Protocol B) to precipitate the aluminum as a hard, granular salt, allowing you to simply filter it away and keep your product entirely in the organic THF phase [4].

Q: Why does the protocol specify adding the LiAlH₄ at 0 °C rather than room temperature? A: While the oxazole ring is generally stable, the highly exothermic nature of the LiAlH₄ reaction can cause localized heating (hot spots) upon addition. Excessive heat in the presence of strong hydrides can lead to the unwanted reductive cleavage of the oxazole C-O bond, destroying the heterocycle [3]. Controlling the exotherm at 0 °C ensures chemoselective reduction of the ester over the aromatic ring.

References

  • Asano, J. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives". Master Organic Chemistry. Available at:[Link]

  • Chemistry Steps. "LiAlH4 and NaBH4 Carbonyl Reduction Mechanism". Chemistry Steps. Available at:[Link]

  • OrgoSolver. "Carboxylic Acids → Primary Alcohols with LiAlH₄". OrgoSolver. Available at:[Link]

Optimization

Troubleshooting low solubility of (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol in organic solvents

Welcome to the Application Science troubleshooting center. This guide is designed for researchers and drug development professionals encountering solubility bottlenecks with (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methano...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science troubleshooting center. This guide is designed for researchers and drug development professionals encountering solubility bottlenecks with (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol (CAS: 1936691-09-6) in organic workflows.

Below, we deconstruct the structural causality of its phase behavior, provide diagnostic FAQs, and outline self-validating protocols to ensure thermodynamic solubility in your assays.

Structural Diagnostics & Causality

To troubleshoot solubility, we must first analyze the molecular architecture of the compound. (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol presents a classic "amphiphilic conflict" within organic media:

  • Lipophilic Domain: The cyclobutyl ring at C2 and the methyl group at C4 are highly non-polar, driving a thermodynamic preference for lipophilic environments.

  • Polar/H-Bonding Domain: The 1,3-oxazole ring is a heteroaromatic system that acts as a hydrogen-bond acceptor, while the C5 hydroxymethyl group (-CH₂OH) acts as both a strong hydrogen-bond donor and acceptor.

The Causality of Insolubility: In the solid state, the hydroxymethyl group and the oxazole nitrogen form a robust intermolecular hydrogen-bonding network. When introduced to a strictly non-polar solvent (e.g., hexane or toluene), the solvent cannot provide enough solvation energy to break these alcohol-alcohol or alcohol-oxazole hydrogen bonds[1]. Conversely, while oxazole-containing molecules generally exhibit excellent solubility in polar aprotic solvents[2], placing this specific compound in highly polar aqueous media causes hydrophobic exclusion of the bulky cyclobutyl group. Therefore, solubilization requires a delicate balance of breaking the crystal lattice while accommodating the lipophilic tail.

Frequently Asked Questions (FAQs)

Q: Why does my compound form a cloudy micro-suspension in dichloromethane (DCM) but dissolve instantly in DMSO? A: DCM is a weakly polar aprotic solvent. While it easily solvates the lipophilic cyclobutyl group, it lacks the hydrogen-bond accepting strength required to fully dismantle the compound's crystal lattice. DMSO, being a strong hydrogen-bond acceptor, readily disrupts the intermolecular H-bonds, solvating the free alcohol and oxazole ring to form a true solution[1].

Q: Can I just heat the solvent to force dissolution? A: Yes, but with severe kinetic caveats. Heating increases the kinetic energy of the system, which can temporarily overcome the lattice energy. However, if the solvent is fundamentally incompatible (e.g., pure heptane), the compound will rapidly precipitate out upon cooling (supersaturation). For stable, room-temperature solutions, thermodynamic compatibility via co-solvents must be established.

Q: Does the oxazole ring allow for salt formation to improve solubility? A: While oxazoles exhibit basic properties due to the nitrogen atom[3], their pKa is extremely low (~0.8). Forming a stable, soluble salt in organic solvents would require a very strong, lipophilic acid, which may interfere with your downstream assays or reactions. Neutral solubilization strategies (co-solvents or derivatization) are highly preferred.

Quantitative Solvent Compatibility Matrix

To minimize trial-and-error, refer to this baseline compatibility matrix when designing your stock solutions or reaction conditions.

Solvent ClassExample SolventsEstimated Solubility LimitMechanistic RationaleStrictly Non-PolarHexane, Heptane< 1 mg/mLCannot disrupt intermolecular H-bonds; solvent-solute interactions are weaker than solute-solute interactions.AromaticToluene, Benzene1 - 5 mg/mLWeak π π interactions with the oxazole ring provide minimal solvation; insufficient for full lattice disruption.Weak Polar AproticDCM, EtOAc10 - 50 mg/mLModerate dipole interactions allow for partial lattice disruption, but prone to micro-suspensions at higher concentrations.Strong Polar AproticTHF, DMF, DMSO> 100 mg/mLStrong H-bond acceptors readily solvate the hydroxymethyl group, completely dismantling the crystal lattice.Polar ProticMethanol, Ethanol> 100 mg/mLStrong H-bond donors/acceptors completely replace compound-compound H-bonds with solvent-compound H-bonds.

Troubleshooting Workflow

Use the following logic tree to determine the best intervention strategy based on your target solvent requirements.

G Start Compound Insoluble in Target Solvent CheckPolarity Is the target solvent strictly non-polar? Start->CheckPolarity Action1 Use Co-solvent System (Add 5-10% THF or MeOH) CheckPolarity->Action1 Yes (Hexane, Toluene) Action2 Apply Sonication + Gentle Heating (40°C) CheckPolarity->Action2 No (DCM, EtOAc) CheckSuccess Did it dissolve completely? Action1->CheckSuccess Action2->CheckSuccess Derivatize Transient O-Protection (e.g., TBS ether) CheckSuccess->Derivatize No Proceed Proceed with Workflow CheckSuccess->Proceed Yes Derivatize->Proceed

Workflow for troubleshooting (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol solubility.

Self-Validating Experimental Protocols

If you are bound to a specific solvent system that yields poor solubility, utilize one of the following field-proven protocols. Every protocol includes a physical or chemical validation step to ensure you are not proceeding with a false solution.

Protocol A: Co-Solvent Titration with Tyndall Verification

Use Case: You need the compound dissolved in a predominantly non-polar or weakly polar solvent (e.g., Toluene or DCM) for an assay, but it forms a cloudy suspension. Causality: By titrating a strong H-bond acceptor (THF) into the non-polar suspension, we dynamically measure the exact mole fraction of co-solvent required to break the solute-solute H-bonds without drastically altering the bulk polarity of the primary solvent.

  • Preparation: Weigh the required mass of (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol into a clear glass vial. Add your primary target solvent to reach the desired final volume minus 10%.

  • Agitation: Stir at 500 rpm at room temperature for 5 minutes. A cloudy suspension will be visible.

  • Titration: Add Tetrahydrofuran (THF) or Methanol dropwise (in 1% v/v increments). Allow 60 seconds of stirring between drops.

  • Thermal-Acoustic Disruption: If the solution remains cloudy after reaching 5% v/v co-solvent, place the vial in an ultrasonic bath at 40°C for 3 minutes to provide the activation energy needed to break residual lattice fragments.

  • Self-Validation (Tyndall Check): Turn off the ambient lights. Shine a focused laser pointer (e.g., a 532 nm green laser) directly through the vial.

    • Failure State: If the laser beam path is visible glowing inside the liquid (Tyndall effect), colloidal micro-particles remain. You have a suspension, not a solution. Add 2% more co-solvent.

    • Success State: If the beam passes through cleanly and is only visible on the wall behind the vial, a true thermodynamic solution has been achieved.

Protocol B: Transient O-Protection (Derivatization)

Use Case: Your downstream organic reaction or purification strictly requires a 100% non-polar environment (e.g., Hexane), and the free alcohol is not needed until a later synthetic step. Causality: The tert-butyldimethylsilyl (TBS) group replaces the hydrogen-bond donating proton of the alcohol with a bulky, highly lipophilic silicon-based umbrella. This eliminates intermolecular H-bonding and masks the polar oxygen, aligning the molecule's overall polarity perfectly with non-polar solvents.

  • Reaction Setup: Dissolve the compound in DMF (1.0 eq, 0.5 M). Add Imidazole (2.0 eq) and stir until dissolved.

  • Protection: Cool to 0°C. Add TBS-Cl (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with water and extract 3x with Hexane. Wash the combined Hexane layers with brine, dry over Na₂SO₄, and concentrate. The resulting TBS-ether will be infinitely soluble in Hexane.

  • Self-Validation (TLC Check): Spot the crude mixture on a silica TLC plate alongside the starting material. Elute with 20% EtOAc in Hexane.

    • Verification: The starting material will have a low retention factor ( Rf​≈0.2 ) due to strong silica-alcohol interactions. The new TBS-protected product will migrate near the solvent front ( Rf​≈0.8 ). The complete disappearance of the low- Rf​ spot validates total conversion, explaining the newfound lipophilic solubility.

Sources

Troubleshooting

Technical Support Center: Purification of (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol. This document provides in-depth troubleshooting advice, detailed experimental protocols, and a foundational understanding of the underlying chemical principles to empower you to resolve purity issues in your batches.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a batch of (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol?

A1: Impurities can originate from the synthetic route or degradation. Given that a common synthetic pathway to this molecule is a variation of the van Leusen oxazole synthesis, potential impurities may include:

  • Starting Materials: Unreacted cyclobutanecarboxaldehyde and other precursors.

  • Intermediates: Chemical compounds that are precursors to the final product.

  • By-products: These are formed from side reactions during the synthesis. A common side-product in the van Leusen synthesis is the formation of a nitrile from the starting aldehyde.[1]

  • Reagents and Catalysts: Residual reagents like tosylmethyl isocyanide (TosMIC) and its decomposition products, as well as any catalysts used.

  • Degradation Products: Formed by the chemical breakdown of (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol over time or under stress conditions (e.g., light, heat, humidity).

  • Residual Solvents: Traces of solvents used in the manufacturing process that are not completely removed.

Q2: What are the primary methods for purifying (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol?

A2: The most common and effective purification techniques for oxazole derivatives like (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol are flash column chromatography and recrystallization.[2][3] The choice of method depends on the physical properties of the compound (solid or liquid), its stability, and the nature of the impurities.

Q3: How can I identify an unknown peak in my HPLC or GC chromatogram?

A3: When an unknown peak is observed, a systematic approach is required. Initially, a review of the synthetic process can provide clues about potential side-products or residual starting materials. For structural elucidation, techniques like mass spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) can provide molecular weight information. For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is often indispensable.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol.

Problem 1: Low Recovery After Column Chromatography

Low recovery of your target compound after flash column chromatography can be frustrating. The following troubleshooting steps can help you identify and resolve the issue.

Troubleshooting Workflow for Low Recovery in Column Chromatography

start Low Recovery from Column check_solubility Is the compound fully dissolved before loading? start->check_solubility check_polarity Is the eluent polarity appropriate? (Rf ~0.2-0.4 on TLC) check_solubility->check_polarity Yes solution_solubility Ensure complete dissolution in a minimum amount of a strong solvent before loading. check_solubility->solution_solubility No check_loading Was the column overloaded? check_polarity->check_loading Yes solution_polarity Optimize eluent system using TLC. Consider a gradient elution. check_polarity->solution_polarity No check_streaking Is the compound streaking on the TLC? check_loading->check_streaking No solution_loading Reduce the amount of crude material loaded onto the column. check_loading->solution_loading Yes check_stability Is the compound stable on silica gel? check_streaking->check_stability No solution_streaking Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). check_streaking->solution_streaking Yes end Recovery Improved check_stability->end No solution_stability Consider using a different stationary phase (e.g., alumina, reverse-phase silica). check_stability->solution_stability Yes

Caption: Troubleshooting workflow for low recovery during column chromatography.

Possible Cause Solution
Compound Precipitation on the Column Ensure the compound is fully dissolved in the loading solvent. Use a stronger, more polar solvent for loading if necessary, but keep the volume to a minimum.
Inappropriate Eluent Polarity Optimize the mobile phase using Thin-Layer Chromatography (TLC) to achieve an Rf value of 0.2-0.4 for the target compound.[2] Consider using a gradient elution to improve separation.
Column Overloading The amount of crude material should not exceed the capacity of the column. As a general rule, for silica gel, the mass of the crude mixture should be about 1-5% of the mass of the silica gel.
Compound Streaking For basic compounds like some oxazoles, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and recovery.[2]
Compound Degradation on Silica Gel Some compounds are unstable on acidic silica gel.[2] Consider using a neutral stationary phase like alumina or deactivating the silica gel with a base before packing the column.
Problem 2: Difficulty with Recrystallization

Recrystallization is a powerful technique for achieving high purity, but it can be challenging. Common issues include the compound "oiling out," failing to crystallize, or yielding impure crystals.

Troubleshooting Guide for Recrystallization

Problem Possible Cause Solution
Compound "Oils Out" The boiling point of the solvent is too close to the melting point of the sample.[4] The solution is supersaturated, and the compound is coming out of solution too quickly at a temperature above its melting point.[5]Reheat the solution until the oil dissolves completely. Add a small amount of additional solvent to decrease saturation. Allow the solution to cool more slowly.[4]
No Crystals Form The solution is not sufficiently saturated, or the cooling process is too rapid.Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[5] If that fails, evaporate some of the solvent to increase the concentration and then cool again.[4]
Crystallization is Too Rapid Rapid crystallization can trap impurities within the crystal lattice.[5]Reheat the solution and add a small amount of extra solvent to slightly decrease saturation. Allow the solution to cool more slowly to encourage the formation of larger, purer crystals.[5]
Low Yield Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the compound.[2] Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize crystal formation.
Impure Crystals The cooling process was too fast, or the chosen solvent does not effectively differentiate between the compound and the impurities.Ensure slow cooling. If impurities co-crystallize, a different recrystallization solvent or a multi-solvent system may be necessary. Washing the collected crystals with a small amount of ice-cold solvent can also help remove adhering impurities.

Decision Tree for Recrystallization Solvent Selection

start Select Potential Solvents test_solubility_cold Is the compound soluble in the solvent at room temperature? start->test_solubility_cold test_solubility_hot Is the compound soluble in the boiling solvent? test_solubility_cold->test_solubility_hot No solvent_unsuitable Solvent is unsuitable. test_solubility_cold->solvent_unsuitable Yes check_crystallization Do crystals form upon cooling? test_solubility_hot->check_crystallization Yes consider_mixed_solvent Consider a mixed-solvent system. test_solubility_hot->consider_mixed_solvent No solvent_suitable Solvent is suitable. check_crystallization->solvent_suitable Yes check_crystallization->solvent_unsuitable No

Caption: Decision-making process for selecting a suitable recrystallization solvent.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for the purification of (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol using flash column chromatography.

1. Materials:

  • Crude (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol

  • Silica gel (230-400 mesh)

  • TLC plates (silica gel 60 F254)

  • Eluent system (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • Rotary evaporator

2. Method Development with TLC:

  • Prepare a dilute solution of the crude material.

  • Spot the solution onto a TLC plate.

  • Develop the plate in various solvent systems to find an eluent that provides good separation and an Rf value of approximately 0.2-0.4 for the target compound.[6]

3. Column Packing:

  • Secure the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing and remove air bubbles.[6]

4. Sample Loading:

  • Dissolve the crude material in a minimal amount of a suitable solvent (ideally the eluent).

  • Carefully add the sample solution to the top of the silica gel bed.

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

5. Elution and Fraction Collection:

  • Begin eluting with the chosen solvent system, applying gentle air pressure to achieve a steady flow rate.

  • Collect fractions and monitor their composition by TLC.[2]

6. Isolation:

  • Combine the pure fractions containing the desired product.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol by recrystallization.

1. Materials:

  • Crude (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol

  • Recrystallization solvent (e.g., ethanol, acetone/acetonitrile mixture, toluene)[7]

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

2. Solvent Selection:

  • Perform small-scale solubility tests to find a suitable solvent. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[7]

3. Dissolution:

  • Place the crude compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture with stirring.

  • Gradually add more solvent in small portions until the compound completely dissolves at the boiling point of the solvent.[7]

4. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

5. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

7. Drying:

  • Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 4. Crystallization. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Barrett, A. G. M., et al. (2000). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. Organic Letters. Retrieved from [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • University of Strasbourg. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Vedejs, E., & Fields, S. C. (2000). Methodology for the Synthesis of Substituted 1,3-Oxazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Simon Fraser University. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Chavan, L. N., et al. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Retrieved from [Link]

  • Cai, X., Yang, H., & Zhang, G. (2005). Synthesis of 2,4,5-Trisubstituted Oxazoles. Synthesis. Retrieved from [Link]

  • Wang, X., et al. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Retrieved from [Link]

  • Molbase. (n.d.). Preparation of 2-Methyl-4-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)semicarbazide. Retrieved from [Link]

  • Chatterjee, T., Cho, J. Y., & Cho, E. J. (2016). Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. Retrieved from [Link]

  • Quora. (2017, February 2). How do you recrystallize a product from methanol? Retrieved from [Link]

  • PubChem. (n.d.). (5-Cyclopropyl-2-methyl-1,3-oxazol-4-yl)methanol. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-methoxycarbonyl-2-methyl-1,3-oxazole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Oxalic acid, dimethyl ester. Retrieved from [Link]

  • Cardiff University. (2017, April 13). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol Oxidation

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the oxidation of heterocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the oxidation of heterocyclic building blocks. The substrate , (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol , presents a classic chemoselectivity challenge: efficiently oxidizing the primary alcohol to an aldehyde while preserving the highly sensitive, electron-rich 1,3-oxazole core.

This guide synthesizes mechanistic causality with field-proven protocols to help you eliminate side reactions, optimize your yields, and implement self-validating experimental workflows.

Part 1: Mechanistic Troubleshooting & FAQs

When oxidizing oxazole methanols, researchers often report poor yields due to competing side reactions. Understanding the structural vulnerabilities of the oxazole ring is critical to selecting the correct reagents.

Q1: Why does the oxazole ring degrade when I use standard oxidants like Jones reagent or KMnO₄? A: The 1,3-oxazole ring possesses a furan-type oxygen and a pyridine-type nitrogen, making it a relatively electron-rich heterocycle that is highly susceptible to oxidative cleavage. Strong oxidants like potassium permanganate or chromic acid aggressively attack the C2 or C4/C5 positions, leading to irreversible ring opening and fragmentation into open-chain isocyanides or carboxylic acids [1]. To preserve the heterocyclic core, you must abandon harsh Cr(VI) or Mn(VII) reagents in favor of mild, chemoselective oxidants.

Q2: How do I prevent over-oxidation of the methanol group to a carboxylic acid? A: Over-oxidation to the carboxylic acid is almost entirely driven by the presence of excess water. Water allows the newly formed target aldehyde to hydrate into a gem-diol, which is subsequently oxidized. By maintaining controlled moisture levels and utilizing hypervalent iodine reagents like Dess-Martin Periodinane (DMP)[2], the reaction stops cleanly at the aldehyde stage.

Q3: My DMP oxidation of the substrate is extremely sluggish under strictly anhydrous conditions. What is going wrong? A: While excess water causes over-oxidation, a completely anhydrous DMP system often suffers from a prolonged induction period. Mechanistically, DMP requires a catalytic amount of water to hydrolyze one of its acetate ligands, forming the active periodinane intermediate that accelerates the oxidation of the alcohol. Adding exactly one equivalent of water relative to the DMP reagent dramatically increases the reaction rate without risking over-oxidation .

Q4: Can I use peracids (e.g., mCPBA) or peroxides to drive the oxidation if DMP is unavailable? A: Absolutely not. The pyridine-type nitrogen at the 3-position of the oxazole ring is highly nucleophilic. Exposure to peroxy-based oxidants will preferentially result in N-oxidation, forming an oxazole N-oxide rather than oxidizing the primary alcohol [1].

SideReactions Substrate (2-Cyclobutyl-4-methyl- 1,3-oxazol-5-yl)methanol Aldehyde Target Aldehyde (Desired) Substrate->Aldehyde DMP / CH2Cl2 (Controlled) Acid Carboxylic Acid (Over-oxidation) Substrate->Acid Excess H2O + Oxidant Cleavage Ring Cleavage (Fragmentation) Substrate->Cleavage KMnO4 / Cr(VI) NOxide N-Oxide Derivative Substrate->NOxide Peracids (mCPBA)

Fig 1: Reaction pathways and side reactions during oxazole methanol oxidation.

Part 2: Quantitative Comparison of Oxidation Methods

To ensure high chemoselectivity and avoid the side reactions detailed above, the choice of oxidant is paramount. The table below summarizes the expected outcomes when applying various oxidation systems to (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol.

Oxidation MethodTarget Aldehyde YieldPrimary Side ReactionRelative Reaction TimeRecommendation Status
DMP (Dess-Martin) 90–95% None (Highly chemoselective)0.5–2 hHighly Recommended
Swern Oxidation 85–90%Trace thioacetal formation2–4 hRecommended (Best for scale-up)
TEMPO / NaOCl 70–80%Ring chlorination / Over-oxidation1–3 hViable (Requires strict pH control)
KMnO₄ / Cr(VI) < 10%Severe ring cleavageN/ADo Not Use

Part 3: Self-Validating Experimental Protocol

Based on the mechanistic constraints of the oxazole ring, the Dess-Martin Periodinane (DMP)[3] protocol is the gold standard. This method operates at room temperature and neutral pH, preventing acid-catalyzed degradation.

The following protocol is designed as a self-validating system —meaning the chemistry itself provides visual checkpoints to confirm the reaction is proceeding correctly.

Reagents Required:
  • (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol (1.0 equiv)

  • Dess-Martin Periodinane (1.1 equiv)

  • Deionized Water (1.1 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃ and Saturated aqueous Na₂S₂O₃

Step-by-Step Methodology:

Step 1: Substrate Dissolution Dissolve the oxazole methanol (1.0 equiv) in anhydrous CH₂Cl₂ to create a 0.1 M solution. Stir at room temperature under an argon or nitrogen atmosphere.

Step 2: Reagent Addition & Activation Add exactly 1.1 equivalents of deionized water to the solution, followed immediately by 1.1 equivalents of DMP.

  • Causality: The precise addition of water hydrolyzes DMP into the highly active periodinane species, bypassing the sluggish induction period .

  • Validation Checkpoint 1: Within 5–15 minutes, the initially clear solution will become cloudy and precipitate a white solid. This is a positive indicator; the solid is the acetic acid and iodine-based byproduct (iodinane) forming as the oxidation occurs.

Step 3: Reaction Monitoring Stir the suspension at room temperature for 30 to 120 minutes. Monitor via TLC (Hexanes/Ethyl Acetate). The target aldehyde will run noticeably higher (less polar) than the starting alcohol.

Step 4: Quenching the Oxidant Once starting material is consumed, dilute the reaction with additional CH₂Cl₂, then pour it into a vigorously stirring 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (10 mL per mmol of substrate).

  • Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine species, while NaHCO₃ neutralizes the acetic acid generated during the reaction.

  • Validation Checkpoint 2: Continue stirring for 15–30 minutes. The cloudy organic layer will turn completely clear as the solid iodine byproducts are reduced and dissolve into the aqueous phase. If the organic layer remains cloudy, continue stirring.

Step 5: Extraction and Isolation Separate the phases. Extract the aqueous layer once more with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 2-cyclobutyl-4-methyl-1,3-oxazole-5-carbaldehyde.

ProtocolWorkflow Step1 1. Substrate Dissolution Anhydrous CH2Cl2 (0.1 M) Step2 2. Oxidant Addition 1.1 eq DMP + 1.1 eq H2O Step1->Step2 Check1 Validation: Clear solution turns cloudy (Iodine byproduct) Step2->Check1 Step3 3. Reaction Monitoring Stir at RT for 30-120 min Check1->Step3 Step4 4. Quenching 1:1 sat. NaHCO3 / Na2S2O3 Step3->Step4 Check2 Validation: Biphasic mixture clears as solids dissolve Step4->Check2 Step5 5. Extraction & Wash Organic layer extraction Check2->Step5 Step6 6. Isolation Yield Target Aldehyde Step5->Step6

Fig 2: Self-validating workflow for the DMP oxidation of oxazole methanols.

References

  • Dess–Martin oxidation Source: Wikipedia URL:[Link]

  • Dess-Martin Oxidation (Meyer & Schreiber Water Acceleration) Source: Organic Chemistry Portal URL:[Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole Source: PharmaGuideline URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

(2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol vs other oxazole building blocks in synthesis

Comparative Guide: (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol vs. Alternative Oxazole Building Blocks in Synthesis Executive Summary The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern m...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol vs. Alternative Oxazole Building Blocks in Synthesis

Executive Summary

The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to achieve desired therapeutic effects[1]. Oxazoles, in particular, serve as privileged bioisosteres for amides and are widely utilized to improve target binding affinity and structural rigidity[2]. However, as drug discovery moves away from flat, sp2-hybridized aromatic systems toward more complex, three-dimensional architectures, highly substituted oxazoles have become essential[3].

This guide provides an objective, data-driven comparison between (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol (CAS: 1936691-09-6)[4] and traditional oxazole building blocks. It details the physicochemical advantages of this specific substitution pattern and provides self-validating experimental protocols for its integration into synthetic workflows.

Structural & Physicochemical Rationale

The transition from simple oxazoles to highly functionalized variants like (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol is driven by the need to optimize pharmacokinetic (PK) properties. A critical metric in this optimization is Fsp3 (the fraction of sp3-hybridized carbons), which strongly correlates with improved aqueous solubility, reduced off-target promiscuity, and higher clinical success rates.

Comparative Data Analysis

The table below summarizes the quantitative differences between the cyclobutyl-substituted oxazole and simpler, commercially available alternatives.

Property(2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol(2-Methyl-1,3-oxazol-5-yl)methanol(2-Phenyl-1,3-oxazol-5-yl)methanol
CAS Number 1936691-09-6110783-21-610406-88-9
Molecular Weight 167.21 g/mol 113.11 g/mol 175.18 g/mol
Fsp3 (sp3 Carbon Fraction) 0.67 (6 of 9 carbons)0.40 (2 of 5 carbons)0.10 (1 of 10 carbons)
Steric Shielding at C4 High (Methyl group)Low (Hydrogen)Low (Hydrogen)
Primary Synthetic Advantage High sp3 character, metabolic stability, blocked C4 oxidationLow molecular weight, minimal steric bulkHigh lipophilicity, facilitates pi-pi stacking
Mechanistic Causality of Substituents
  • C2-Cyclobutyl Group: Unlike a flat phenyl ring, the cyclobutyl group introduces significant sp3 character (Fsp3 = 0.67). This increases lipophilicity without compromising three-dimensional complexity, reducing the likelihood of rapid CYP450-mediated metabolism often seen with exposed aromatic rings.

  • C4-Methyl Group: The unsubstituted C4 position of an oxazole ring is a known metabolic liability and is susceptible to electrophilic attack. The C4-methyl group provides localized steric shielding, effectively blocking these degradation pathways while directing synthetic reagents exclusively toward the C5-methanol handle.

SAR_Logic Ox Oxazole Core (Bioisostere & H-bond acceptor) C2 C2-Cyclobutyl Group Increases Fsp3 & Lipophilicity Reduces CYP450 Liability Ox->C2 Position 2 C4 C4-Methyl Group Provides Steric Shielding Blocks C4 Oxidation Ox->C4 Position 4 C5 C5-Methanol Group Primary Synthetic Handle (Oxidation/Coupling) Ox->C5 Position 5

Caption: Structural rationale and structure-activity relationship (SAR) logic for the substituted oxazole.

Experimental Workflows & Synthetic Integration

The C5-hydroxymethyl group is a versatile handle. It can be oxidized to an aldehyde for reductive aminations, converted to an alkyl halide for SN2 displacements, or used directly in Mitsunobu etherifications.

Derivatization_Workflow A (2-Cyclobutyl-4-methyl- 1,3-oxazol-5-yl)methanol B Aldehyde Intermediate (via DMP Oxidation) A->B DMP, DCM, 0°C C Alkyl Halide Intermediate (via SOCl2 or PBr3) A->C Halogenation D Aryl Ether Library (via Mitsunobu Reaction) A->D Phenol, DIAD, PPh3 E Amine Library (via Reductive Amination) B->E NaBH(OAc)3, R-NH2 F SN2 Alkylation Products (N/O/S Nucleophiles) C->F Base, Nucleophile

Caption: Key derivatization pathways for (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol in library synthesis.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can verify the success of the reaction at critical junctures.

Protocol 1: Oxidation to (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)carboxaldehyde

Causality for Reagent Selection: Dess-Martin Periodinane (DMP) is selected over Swern oxidation conditions. Swern requires cryogenic temperatures (-78 °C) and generates malodorous dimethyl sulfide, which can poison downstream transition-metal catalysts. DMP operates efficiently at 0 °C to room temperature and is highly chemoselective for primary alcohols, preventing over-oxidation to the carboxylic acid.

Step-by-Step Methodology:

  • Preparation: Dissolve (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Addition: Add Dess-Martin Periodinane (1.2 eq, 1.2 mmol) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours.

  • Validation Check 1 (TLC): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (polar, UV-active) should be completely consumed, replaced by a less polar, strongly UV-active spot (the aldehyde).

  • Quenching (Self-Validating Step): Add 10 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes. Causality: The thiosulfate reduces unreacted DMP to water-soluble iodinane species, while bicarbonate neutralizes the generated acetic acid. The transition from a cloudy suspension to two clear, distinct liquid phases validates successful quenching.

  • Isolation: Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde, which is typically pure enough for immediate reductive amination.

Protocol 2: Mitsunobu Etherification with Phenolic Scaffolds

Causality for Reagent Selection: Diisopropyl azodicarboxylate (DIAD) is utilized instead of DEAD due to its lower toxicity and superior thermal stability. Tetrahydrofuran (THF) is chosen as the solvent to maintain the solubility of the betaine intermediate formed between PPh₃ and DIAD. The C4-methyl group of the oxazole provides just enough steric bulk to prevent unwanted side reactions on the oxazole core while allowing the primary alcohol to react rapidly.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask, dissolve the oxazole methanol (1.0 eq, 1.0 mmol), the target phenol (1.2 eq, 1.2 mmol), and Triphenylphosphine (PPh₃, 1.5 eq, 1.5 mmol) in anhydrous THF (8 mL). Cool to 0 °C.

  • Activation: Add DIAD (1.5 eq, 1.5 mmol) dropwise over 10 minutes.

  • Validation Check 1 (Visual): The yellow color of the DIAD drop should dissipate immediately upon hitting the solution as it forms the active betaine complex. A persistent pale yellow color toward the end of the addition indicates that a sufficient excess of the active reagent has been achieved.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Concentrate the reaction mixture directly under reduced pressure. Resuspend the crude residue in cold diethyl ether (10 mL) and stir for 30 minutes.

  • Validation Check 2 (Precipitation): Triphenylphosphine oxide (TPPO), the major byproduct, is poorly soluble in cold ether. The formation of a heavy white precipitate validates the completion of the catalytic cycle. Filter the suspension to remove TPPO, concentrate the filtrate, and purify the desired ether via silica gel chromatography.

References

  • Source: benchchem.
  • Source: nih.
  • Source: lifechemicals.
  • (2-cyclobutyl-4-methyl-1,3-oxazol-5-yl)

Sources

Comparative

Comparing catalytic efficiency using (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol derived ligands

An In-Depth Guide to the Catalytic Efficiency of Oxazoline-Derived Ligands Introduction: The Versatility of the Oxazoline Scaffold in Asymmetric Catalysis In the realm of asymmetric catalysis, the design of effective chi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Catalytic Efficiency of Oxazoline-Derived Ligands

Introduction: The Versatility of the Oxazoline Scaffold in Asymmetric Catalysis

In the realm of asymmetric catalysis, the design of effective chiral ligands is paramount to achieving high enantioselectivity and catalytic activity. Among the privileged classes of ligands, those containing a chiral oxazoline moiety have proven to be exceptionally versatile and successful.[1][2][3] Their widespread use stems from their modular and straightforward synthesis, typically from readily available chiral β-amino alcohols, which allows for systematic tuning of their steric and electronic properties.[1][2] The stereocenter, positioned alpha to the coordinating nitrogen atom of the oxazoline ring, is in close proximity to the metal's active site, thereby exerting a direct and powerful influence on the stereochemical outcome of the catalyzed reaction.[1][2]

While the specific ligand, (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol, is noted in chemical databases, its application and comparative efficiency in catalysis are not yet extensively documented in peer-reviewed literature.[4] However, its structure—featuring a sterically demanding cyclobutyl group at the 2-position—serves as an excellent conceptual starting point for a broader discussion. The performance of an oxazoline ligand is critically dependent on the nature of the substituents on the oxazoline ring and the identity of the second donor atom. This guide, therefore, provides a comparative analysis of the catalytic efficiency of several major classes of well-established oxazoline-derived ligands, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance supported by experimental data. We will explore how variations in the ligand architecture, such as in Phosphinooxazolines (PHOX), Bis(oxazolines) (BOX), and Pyridine-oxazolines (PyOX), impact their efficacy in a range of important catalytic transformations.

Comparative Analysis of Prominent Oxazoline Ligand Families

The modularity of oxazoline ligands has given rise to a vast library of derivatives, each with unique attributes. The choice of the second coordinating group and the substituents on the chiral backbone dictates the ligand's bite angle, electronic properties, and the shape of the chiral pocket around the metal center.

Phosphinooxazoline (PHOX) Ligands

PHOX ligands are a class of bidentate P,N ligands where a chiral oxazoline is connected to a phosphine donor.[1] This combination of a hard nitrogen donor and a soft phosphine donor makes them particularly effective in a wide array of metal-catalyzed reactions, most notably palladium-catalyzed cross-coupling and iridium-catalyzed asymmetric hydrogenation.[5] The enantioselectivity is primarily controlled by the chiral oxazoline moiety.

Performance in Asymmetric Hydrogenation:

Iridium complexes of PHOX ligands have been shown to be highly effective for the asymmetric hydrogenation of unfunctionalized olefins. For instance, in the hydrogenation of methylstilbene derivatives, certain PHOX ligands can achieve high conversions and enantioselectivities.[3][6] The substituents on both the oxazoline ring and the phosphine group can be tuned to optimize the catalytic performance for a specific substrate.[3]

Performance in Palladium-Catalyzed Cross-Coupling:

In palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, P,N ligands such as those based on a PHOX scaffold have demonstrated high catalytic activity, often enabling the use of challenging substrates like aryl chlorides under milder conditions.[5]

Experimental Protocol: Asymmetric Hydrogenation of an Olefin using an Ir-PHOX Catalyst

This protocol is a representative example for the asymmetric hydrogenation of an unfunctionalized olefin.

Materials:

  • [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • PHOX ligand (e.g., (S)-t-Bu-PHOX)

  • Substrate (e.g., (E)-1,2-diphenylpropene)

  • Dichloromethane (DCM), degassed

  • Hydrogen gas (high purity)

  • Schlenk flask or autoclave

Procedure:

  • In a glovebox, to a Schlenk flask, add [Ir(COD)Cl]₂ (0.5 mol%) and the PHOX ligand (1.1 mol%).

  • Add degassed DCM to dissolve the catalyst components and stir for 30 minutes at room temperature to form the active catalyst.

  • Add the olefin substrate (1.0 mmol) to the flask.

  • Seal the flask, remove it from the glovebox, and connect it to a hydrogen line.

  • Purge the flask with hydrogen gas three times.

  • Pressurize the flask to the desired hydrogen pressure (e.g., 50 bar) and stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully vent the hydrogen and concentrate the reaction mixture in vacuo.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC.

Causality Behind Experimental Choices:

  • Pre-formation of the catalyst: Stirring the iridium precursor and the ligand before adding the substrate allows for the formation of the active chiral catalyst, leading to better reproducibility and efficiency.

  • Degassed Solvent: The use of degassed solvent is crucial to prevent oxidation of the phosphine ligand and the iridium catalyst.

  • Hydrogen Pressure: Higher hydrogen pressure can increase the reaction rate but may sometimes negatively impact enantioselectivity or catalyst stability.

Bis(oxazoline) (BOX) Ligands

BOX ligands are C₂-symmetric bidentate N,N ligands, which have been extensively used in asymmetric catalysis.[2][7] The C₂ symmetry simplifies the analysis of the transition states and often leads to high enantioselectivity by reducing the number of possible diastereomeric transition states.

Performance in Diels-Alder and Cyclopropanation Reactions:

Copper(II) complexes of BOX ligands are excellent catalysts for enantioselective Diels-Alder reactions and cyclopropanations.[7] For example, in the cyclopropanation of styrene with ethyl diazoacetate, BOX-Cu(OTf)₂ complexes can achieve almost complete enantioselectivity (>99% ee).[7] The steric bulk of the substituent at the 4-position of the oxazoline ring is a key factor in controlling the facial selectivity of the reaction.

Pyridine-Oxazoline (PyOX) Ligands

Pyridine-oxazoline ligands are another important class of N,N ligands that have recently gained significant popularity.[8] While they were designed earlier than BOX and PHOX ligands, their unique properties have been more recently appreciated, leading to the development of new and efficient asymmetric transformations.[8]

Performance in Various Asymmetric Reactions:

PyOX ligands have been successfully applied in a wide range of challenging asymmetric reactions. Their unique electronic and steric properties, arising from the combination of the pyridine and oxazoline moieties, have enabled high enantioselectivities in reactions where other ligands have been less successful.[8][9]

Data Presentation: Comparative Performance of Oxazoline Ligands

Ligand ClassRepresentative ReactionMetalSubstrateYield (%)ee (%)Reference
PHOX Asymmetric HydrogenationIrUnfunctionalized Olefins9890[6]
PHOX Suzuki-Miyaura CouplingPd4-Chloroanisole92-95N/A[5]
BOX CyclopropanationCuStyreneHigh>99[7]
BOX Diels-Alder ReactionCuAcryloyl oxazolidinoneHigh92-99[7]
PyOX Various Asymmetric ReactionsVariousDiverseVariesHigh[8][9]

Visualization of Key Concepts

General Synthesis of Oxazoline Ligands

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Chiral Amino Alcohol C Cyclization (e.g., with ZnCl2 or via activation) A->C B Nitrile or Carboxylic Acid Derivative B->C D Chiral Oxazoline Ligand C->D

Caption: General synthetic route to chiral oxazoline ligands.

Catalytic Cycle of a Palladium-Catalyzed Cross-Coupling Reaction

G Pd0 Pd(0)L PdII_A R-Pd(II)L(X) Pd0->PdII_A R-X RE Reductive Elimination OA Oxidative Addition PdII_B R-Pd(II)L(R') PdII_A->PdII_B R'-M TM Transmetalation PdII_B->Pd0 Product R-R' PdII_B->Product

Caption: Simplified catalytic cycle for a Pd-catalyzed cross-coupling reaction.

Conclusion

Oxazoline-containing ligands are a cornerstone of modern asymmetric catalysis due to their modularity, accessibility, and the high levels of stereocontrol they impart.[1][2] While the specific catalytic applications of (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol remain to be explored, a comprehensive analysis of established oxazoline ligand families like PHOX, BOX, and PyOX provides invaluable insights for ligand design and selection. The choice of the ligand backbone and the nature of the second coordinating atom are critical determinants of catalytic efficiency and enantioselectivity. This guide has provided a comparative overview of these ligand classes, supported by experimental data and protocols, to aid researchers in the rational selection and application of oxazoline ligands for their specific catalytic challenges. The continued development of novel oxazoline ligand architectures promises to further expand the horizons of asymmetric synthesis.

References

  • G. J. Hargaden and P. J. Guiry, "Recent Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis," Chemical Reviews, 2009. [Link]

  • H. Liu, et al., "Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis," Chemical Society Reviews, 2018. [Link]

  • G. J. Hargaden and P. J. Guiry, "Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis," Chemical Reviews, 2021. [Link]

  • M. B. M. de K. et al., "Synthesis and structures of three new pyridine-containing oxazoline ligands of complexes for asymmetric catalysis," IUCrData, 2021. [Link]

  • M. R. M. D. K. et al., "Comparison of catalytic activity of different ligands and palladium complexes in the cross‐coupling of s‐BuLi with 4‐chloroanisole," ResearchGate, 2019. [Link]

  • S. Wiebalck, "synthesis, Comparison and Application of Oxazoline Ligands for Homogeneous Catalysis," Freie Universität Berlin, 2016. [Link]

  • G. J. Hargaden and P. J. Guiry, "Recent Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis," ResearchGate, 2009. [Link]

  • S. Enthaler, et al., "Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands," ResearchGate, 2014. [Link]

  • Y. Zhang, et al., "Enhancing the Efficacy of Chiral Ligands and Catalysts: Siloxane-Substituted Oxazoline Ferrocenes as Next-Generation Candidates," MDPI, 2024. [Link]

  • S. K. Ghosh, et al., "C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis," PMC, 2009. [Link]

  • M. G. L. et al., "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design," Organic Chemistry Frontiers, 2025. [Link]

  • T. J. A. et al., "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future," PMC, 2016. [Link]

  • PubChem, "(2-cyclobutyl-1,3-oxazol-5-yl)methanol," National Center for Biotechnology Information. [Link]

Sources

Validation

Benchmarking Green Chemistry Synthesis Routes for (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol

Executive Summary The transition from traditional, solvent-heavy organic synthesis to sustainable methodologies is a critical imperative in modern drug development. This guide objectively benchmarks synthetic routes for...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from traditional, solvent-heavy organic synthesis to sustainable methodologies is a critical imperative in modern drug development. This guide objectively benchmarks synthetic routes for (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol , a highly valued heterocyclic building block. By comparing the traditional Robinson-Gabriel/hydride reduction sequence against modern microwave-assisted and aqueous micellar catalysis approaches, we demonstrate how green chemistry principles can drastically reduce Process Mass Intensity (PMI) while simultaneously improving safety and overall yield.

Strategic Rationale & Chemical Context

The oxazole ring is a privileged scaffold in medicinal chemistry, frequently utilized for its bioisosteric properties and ability to engage in diverse binding interactions. The target compound, (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol (CAS: 1936691-09-6), features a unique cyclobutyl substitution that enhances lipophilicity and metabolic stability, making it a highly sought-after intermediate for drug discovery[1].

Historically, accessing 2,4,5-trisubstituted oxazoles required harsh conditions. The traditional route involves the condensation of cyclobutanecarboxamide with an α -haloester (e.g., ethyl 2-chloroacetoacetate) using aggressive dehydrating agents like POCl₃ in toluene, followed by reduction of the resulting ester using pyrophoric LiAlH₄ in THF. These 2 and pose severe safety risks at scale[2].

To circumvent these bottlenecks, the field has pivoted toward sustainable alternatives. Two leading methodologies have emerged: 3[3] and aqueous micellar catalysis utilizing designer4[4].

Mechanistic Pathways & Workflow

Workflow comparing traditional and green synthesis routes for the target oxazole.

Quantitative Benchmarking

To objectively evaluate the viability of these synthetic routes, we benchmarked the traditional POCl₃/LiAlH₄ method against the two leading green alternatives. The data clearly illustrates that the aqueous micellar route provides the optimal balance of yield, environmental footprint, and operational safety.

Performance MetricTraditional Route (POCl₃ / LiAlH₄)Microwave-Assisted (Solvent-Free)Aqueous Micellar (TPGS-750-M)
Overall Yield (2 steps) 42 - 48%68 - 75%82 - 86%
E-Factor > 45~ 12< 6
Process Mass Intensity (PMI) > 60~ 15~ 8
Reaction Time 18 - 24 hours2 - 4 hours6 - 8 hours
Primary Solvents Toluene, THF, DCMEthanol, 2-MeTHFWater, EtOAc (Extraction)
Hazard Profile High (Toxic, Pyrophoric)ModerateLow (Aqueous, Mild Reductant)
Recommended Protocol: Aqueous Micellar Catalysis & Mild Reduction
Step 1: Micellar Hantzsch-Type Cyclization
  • Mechanism & Causality: TPGS-750-M is a non-ionic amphiphile that spontaneously forms nanomicelles in water. The highly lipophilic precursors (cyclobutanecarboxamide and ethyl 2-chloroacetoacetate) partition exclusively into the hydrophobic core of these micelles. This localized, ultra-high concentration acts as a nanoreactor, driving the condensation and subsequent dehydration entropically without the need for harsh Lewis acids or POCl₃[4].

  • Self-Validating Execution:

    • Prepare a 2 wt% solution of TPGS-750-M in degassed HPLC-grade water (10 volumes).

    • Add cyclobutanecarboxamide (1.0 equiv) and ethyl 2-chloroacetoacetate (1.1 equiv).

    • Stir vigorously at 45°C. Visual Cue: The initially heterogeneous, clumpy suspension will transition into a milky, homogenous emulsion as the reactants are sequestered into the micellar cores.

    • Monitor via TLC (Hexanes:EtOAc 8:2). The reaction is self-validating when the amide spot (Rf ~0.3) completely disappears, replaced by the strongly UV-active oxazole ester intermediate (Rf ~0.6).

    • Extract with a minimal volume of environmentally benign ethyl acetate (EtOAc). The aqueous micellar layer can be retained and recycled for up to three subsequent batches with minimal yield degradation.

Step 2: Chemoselective Ester Reduction
  • Mechanism & Causality: Reducing an ester to a primary alcohol typically requires aggressive hydrides like LiAlH₄. By dissolving NaBH₄ and CaCl₂ in ethanol, calcium borohydride (Ca(BH₄)₂) is generated in situ. The Ca²⁺ ion acts as a strong, oxophilic Lewis acid, chelating the ester carbonyl oxygen and increasing its electrophilicity. This activation allows the milder borohydride to execute the reduction at room temperature safely, bypassing pyrophoric reagents.

  • Self-Validating Execution:

    • Dissolve the crude ethyl 2-cyclobutyl-4-methyl-1,3-oxazole-5-carboxylate in absolute ethanol (5 volumes).

    • Add anhydrous CaCl₂ (1.5 equiv) and stir until fully dissolved.

    • Portion-wise, add NaBH₄ (3.0 equiv) at 0°C to manage the initial exotherm.

    • Warm to room temperature and stir for 4 hours. Visual Cue: A fine white precipitate (insoluble calcium salts) will form and thicken as the reaction progresses toward completion.

    • Analytical Validation: TLC (Hexanes:EtOAc 5:5) will show the complete consumption of the ester (Rf ~0.8) and the appearance of the highly polar product, (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol (Rf ~0.3).

    • Quench carefully by dropwise addition of 1M HCl until gas evolution ceases. Safety Validation: The cessation of hydrogen gas bubbling is a critical self-validating step; it confirms the complete destruction of unreacted hydride, ensuring safe downstream phase separation and isolation.

References
  • Sigma-Aldrich. (2-cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol Product Specification. 1

  • Indian Journal of Pharmaceutical Sciences. Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. 3

  • ACS Publications. Some Items of Interest to Process R&D Chemists and Engineers. 4

  • BenchChem. Green Synthesis of Novel Oxazole Derivatives: A Technical Guide. 2

Sources

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